Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a pyridine ring and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate typically involves the reaction of 2-chlorothiazole with pyridine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually refluxed in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like ether or THF are used.
Major Products Formed
Nucleophilic substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-chloro-4-(pyridin-3-yl)thiazole-5-carboxylate: Similar structure but with the pyridine ring attached at a different position.
Ethyl 2-chloro-4-(pyridin-4-yl)thiazole-5-carboxylate: Similar structure but with the pyridine ring attached at a different position.
Ethyl 2-chloro-4-(phenyl)thiazole-5-carboxylate: Similar structure but with a phenyl ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H9ClN2O2S |
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Molecular Weight |
268.72 g/mol |
IUPAC Name |
ethyl 2-chloro-4-pyridin-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3 |
InChI Key |
QOKDKUZKSYMXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
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